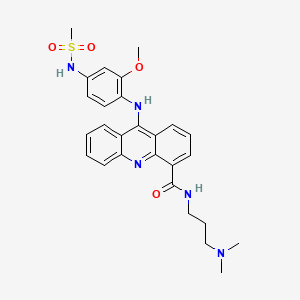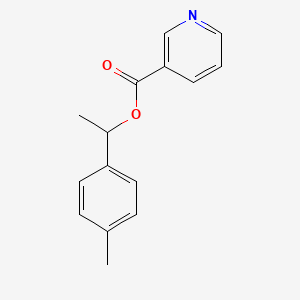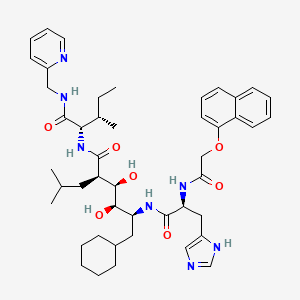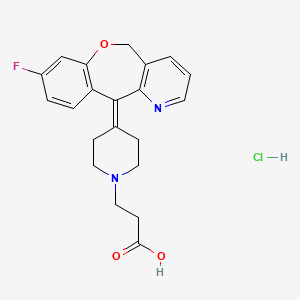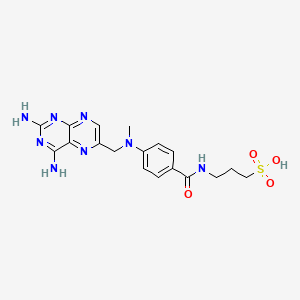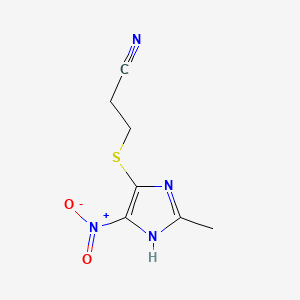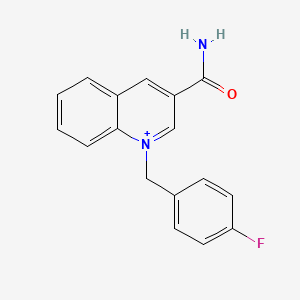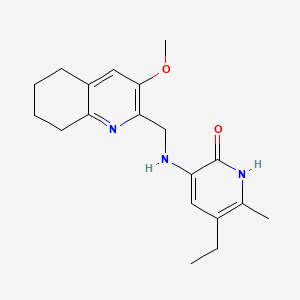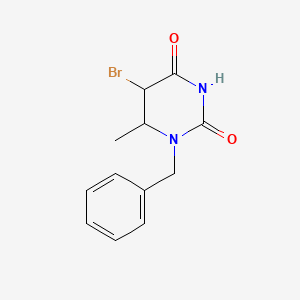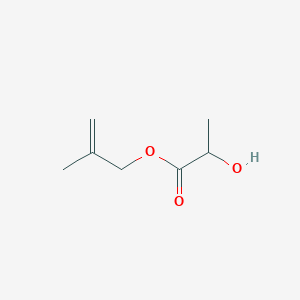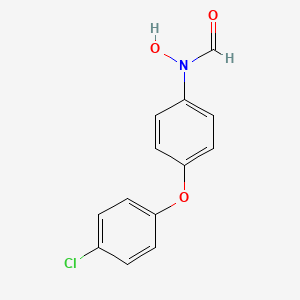
N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide is a chemical compound with the molecular formula C13H10ClNO3 It is characterized by the presence of a hydroxy group, a chlorophenoxy group, and a phenyl group attached to a formamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide typically involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride to form 4-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to yield this compound. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The formamide moiety can be reduced to form amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amines derived from the formamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenoxy and phenyl groups contribute to the compound’s binding affinity and specificity. The formamide moiety can interact with various biological pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hydroxy-N-(4-(4-fluorophenoxy)phenyl)formamide
- N-Hydroxy-N-(4-(4-bromophenoxy)phenyl)formamide
- N-Hydroxy-N-(4-(4-methylphenoxy)phenyl)formamide
Uniqueness
N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., fluorine, bromine, methyl), the chlorine atom enhances the compound’s reactivity and potential interactions with biological targets .
Eigenschaften
CAS-Nummer |
105801-28-3 |
|---|---|
Molekularformel |
C13H10ClNO3 |
Molekulargewicht |
263.67 g/mol |
IUPAC-Name |
N-[4-(4-chlorophenoxy)phenyl]-N-hydroxyformamide |
InChI |
InChI=1S/C13H10ClNO3/c14-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)15(17)9-16/h1-9,17H |
InChI-Schlüssel |
UYDCRMXZQKFWPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(C=O)O)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


